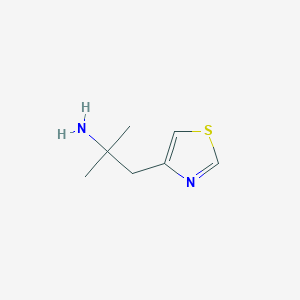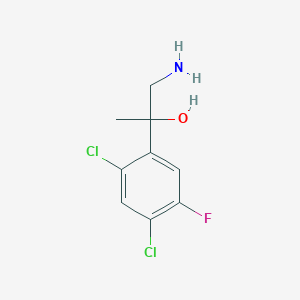
5-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde is an organic compound with the molecular formula C11H10O2 It is a derivative of benzaldehyde, featuring a methyl group at the 5-position and a prop-2-yn-1-yloxy group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
5-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde can be synthesized through the reaction of 5-methyl-2-hydroxybenzaldehyde with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like acetone or dimethylformamide at elevated temperatures .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves the same synthetic route as described above, scaled up for industrial use. This includes optimizing reaction conditions to maximize yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The aldehyde group in 5-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.
Substitution: The prop-2-yn-1-yloxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: 5-Methyl-2-(prop-2-yn-1-yloxy)benzoic acid.
Reduction: 5-Methyl-2-(prop-2-yn-1-yloxy)benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde has several applications in scientific research:
Biology: The compound can be used in the design of molecular probes for studying biological systems, especially in the context of click chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 5-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde exerts its effects depends on the specific application. In biological systems, it may act as a molecular probe that binds to specific targets through covalent modification. The alkyne group allows for click chemistry reactions, facilitating the attachment of various functional groups to the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-(Prop-2-yn-1-yloxy)benzoyl)benzaldehyde: Similar structure but with additional benzoyl group.
3-Methoxy-4-(prop-2-yn-1-yloxy)benzaldehyde: Similar structure with a methoxy group instead of a methyl group.
2-(Prop-2-yn-1-yloxy)benzaldehyde: Lacks the methyl group at the 5-position.
Uniqueness
5-Methyl-2-(prop-2-yn-1-yloxy)benzaldehyde is unique due to the presence of both a methyl group and a prop-2-yn-1-yloxy group on the benzaldehyde core. This combination of functional groups provides distinct reactivity and potential for diverse applications in synthesis and research.
Propriétés
Formule moléculaire |
C11H10O2 |
|---|---|
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
5-methyl-2-prop-2-ynoxybenzaldehyde |
InChI |
InChI=1S/C11H10O2/c1-3-6-13-11-5-4-9(2)7-10(11)8-12/h1,4-5,7-8H,6H2,2H3 |
Clé InChI |
XDITVDYIFICTMA-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C=C1)OCC#C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


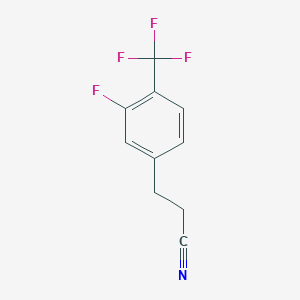
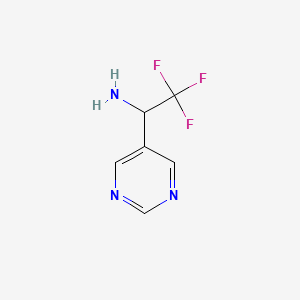

![Ethanone, 2-chloro-1-[2-fluoro-3-(trifluoromethyl)phenyl]-](/img/structure/B13595034.png)
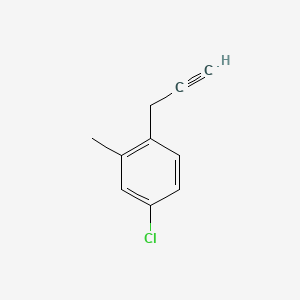
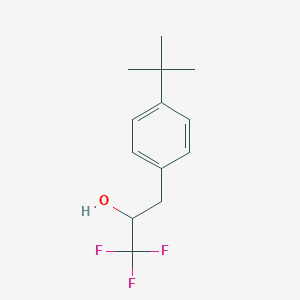
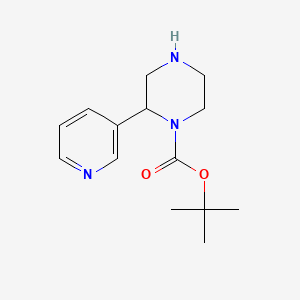
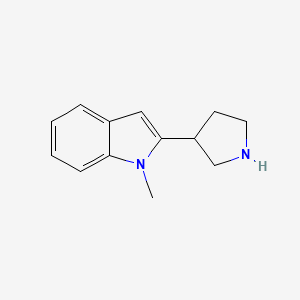
![3-Amino-3-[2-chloro-5-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B13595062.png)
![[2-Amino-2-(pyridin-3-yl)ethyl]dimethylaminetrihydrochloride](/img/structure/B13595064.png)
![Ethyl3-(4-aminophenyl)-2-{[(tert-butoxy)carbonyl]amino}propanoate](/img/structure/B13595078.png)
